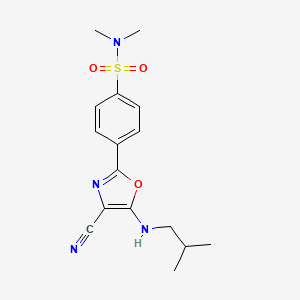
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as A-769662, is a small molecule compound that has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. This compound is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy metabolism.
Mechanism of Action
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a potent activator of AMPK, an enzyme that plays a crucial role in regulating cellular energy metabolism. AMPK is activated in response to cellular stress, such as nutrient deprivation, and acts to restore energy balance by promoting energy-producing processes and inhibiting energy-consuming processes. 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide activates AMPK by binding to the γ subunit of the enzyme, resulting in conformational changes that increase its activity.
Biochemical and Physiological Effects:
Activation of AMPK by 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. These include increased glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, increased fatty acid oxidation in liver and muscle, and inhibition of protein synthesis and cell growth in cancer cells. 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects in various tissues, including the brain, liver, and adipose tissue.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide in lab experiments is its potency and specificity as an AMPK activator. This allows researchers to selectively activate AMPK and study its effects on cellular processes in a controlled manner. However, one limitation of using 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK activators that can be used in clinical settings. Another area of interest is the study of the effects of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide on other cellular pathways and processes, such as autophagy and mitochondrial function. Additionally, further research is needed to fully understand the potential therapeutic applications of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Synthesis Methods
The synthesis of 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 4-bromo-N,N-dimethylaniline with sodium hydride to form the corresponding aniline salt. This intermediate is then reacted with 2-chloro-5-(isobutylamino)oxazole to form the desired product.
Scientific Research Applications
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to improve glucose uptake and insulin sensitivity in animal models, suggesting that it may have potential as a treatment for type 2 diabetes. In cancer, 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, indicating that it may have potential as an anticancer agent. In neurodegenerative disorders, 4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models, suggesting that it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
4-[4-cyano-5-(2-methylpropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)10-18-16-14(9-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20(3)4/h5-8,11,18H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIPWJXUAKZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(isobutylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

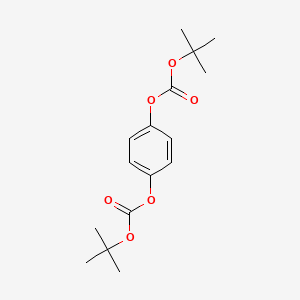
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)
![2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2632030.png)
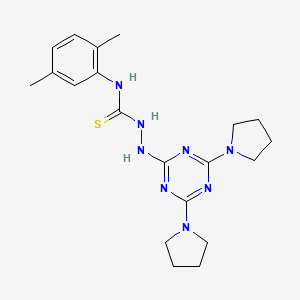
![N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B2632033.png)
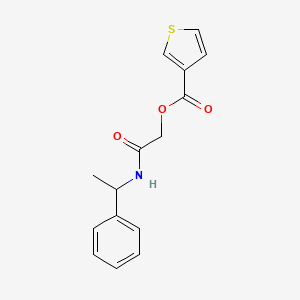
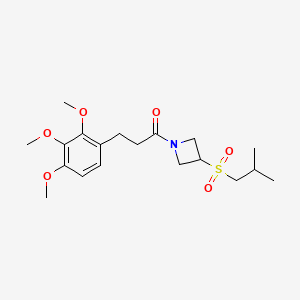
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2632040.png)
![5-(4-fluorophenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2632042.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)
![5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2632044.png)

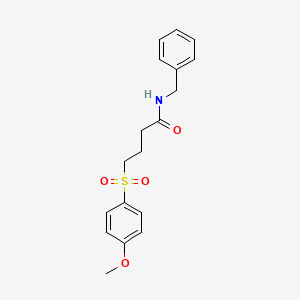
![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)